Rolapitant hydrochloride - 914462-92-3

Rolapitant hydrochloride

Catalog Number: EVT-281896
CAS Number: 914462-92-3
Molecular Formula: C25H29ClF6N2O3
Molecular Weight: 555.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The chemical reactions involving rolapitant hydrochloride are primarily focused on its compatibility and stability with other intravenous medications. [, ] These studies examine the physical and chemical changes that occur when rolapitant hydrochloride is mixed with other solutions, such as Granisetron Hydrochloride Injection USP, Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection. [, ] The analyses include assessments of pH, turbidity, globule size, particulate matter, drug concentration, and impurity levels. [, ] These studies demonstrate the compatibility and stability of rolapitant hydrochloride in various mixtures for clinically relevant time periods. [, ]

Mechanism of Action

Rolapitant hydrochloride exerts its effects by competitively binding to and blocking the activity of the NK1 receptor in the central nervous system. [] This action prevents the binding of the endogenous ligand, substance P (SP), to the NK1 receptor. [] SP is a neuropeptide involved in various physiological processes, including the transmission of pain signals and the induction of nausea and vomiting. [] By blocking SP binding, rolapitant hydrochloride inhibits both SP-induced emesis and chemotherapy-induced nausea and vomiting. []

Applications

The scientific applications of rolapitant hydrochloride primarily center around its role in understanding and managing CINV. Research highlights its potential for preventing both acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy. [, , ] Studies demonstrate its effectiveness in combination therapies with other antiemetic agents, such as 5-HT3 receptor antagonists and dexamethasone. [, , ]

Substance P

Compound Description: Substance P is an endogenous neuropeptide that acts as a potent neurotransmitter and neuromodulator. It belongs to the tachykinin family of peptides and is involved in various physiological processes, including pain transmission, inflammation, and emesis [, ].

Relevance: Substance P is the endogenous ligand for the neurokinin 1 receptor (NK1-receptor), the primary target of rolapitant hydrochloride [, ]. By blocking the NK1-receptor, rolapitant hydrochloride prevents substance P from binding to the receptor, thereby inhibiting its biological effects, including the induction of nausea and vomiting []. This interaction highlights the crucial role of substance P in emesis and its relevance as a target for developing antiemetic agents like rolapitant hydrochloride.

Aprepitant

Compound Description: Aprepitant is the first-in-class NK1-receptor antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV) []. Like rolapitant hydrochloride, it acts by blocking the binding of substance P to the NK1-receptor in the central nervous system, thus inhibiting the emetic pathway [].

Relevance: Aprepitant shares the same mechanism of action as rolapitant hydrochloride, both being NK1-receptor antagonists targeting CINV []. The development and success of aprepitant paved the way for further research and development of other NK1-receptor antagonists, including rolapitant hydrochloride, highlighting their shared therapeutic relevance in managing CINV.

Netupitant

Compound Description: Netupitant is another NK1-receptor antagonist approved by the FDA in 2014 for preventing CINV []. It also functions by blocking substance P from binding to the NK1-receptor, preventing the activation of the emetic pathway [].

Relevance: Similar to rolapitant hydrochloride, netupitant belongs to the class of NK1-receptor antagonists and shares the same mechanism of action for preventing CINV []. The availability of multiple NK1-receptor antagonists, including aprepitant, netupitant, and rolapitant hydrochloride, offers clinicians a choice of agents with potentially different pharmacokinetic and pharmacodynamic properties for personalized CINV management.

Granisetron Hydrochloride

Compound Description: Granisetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist []. It is indicated for preventing nausea and vomiting associated with initial and repeat courses of emetogenic cancer therapy, including high-dose cisplatin chemotherapy [].

Relevance: While not structurally related to rolapitant hydrochloride, granisetron hydrochloride is often used in combination with rolapitant hydrochloride for enhanced antiemetic efficacy []. Clinical guidelines recommend combining NK1-receptor antagonists, like rolapitant hydrochloride, with 5-HT3 receptor antagonists, such as granisetron hydrochloride, and dexamethasone for optimal prevention of CINV, especially in patients receiving highly emetogenic chemotherapy [, ].

Palonosetron Hydrochloride

Compound Description: Palonosetron hydrochloride is another 5-HT3 receptor antagonist, similar to granisetron hydrochloride, indicated for preventing nausea and vomiting associated with emetogenic cancer therapy []. It works by blocking 5-HT3 receptors in the central nervous system and the periphery, inhibiting serotonin release and its emetic effects [].

Relevance: Like granisetron hydrochloride, palonosetron hydrochloride is often used in combination with rolapitant hydrochloride and dexamethasone for comprehensive CINV prophylaxis []. The combined use of these agents with different mechanisms of action targets multiple pathways involved in nausea and vomiting, providing more effective control of CINV, especially in high-risk patients.

Dexamethasone Sodium Phosphate

Compound Description: Dexamethasone sodium phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties []. Although its exact mechanism of action in preventing CINV is not fully understood, it is thought to involve the inhibition of prostaglandin synthesis and the suppression of inflammatory mediators in the brain [].

Relevance: Dexamethasone sodium phosphate is an integral component of antiemetic regimens that include rolapitant hydrochloride and a 5-HT3 receptor antagonist []. The synergistic action of these three drugs targeting different pathways involved in CINV underscores the importance of a multimodal approach for optimal prevention and management of chemotherapy-induced nausea and vomiting.

Properties

CAS Number

914462-92-3

Product Name

Rolapitant hydrochloride

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride

Molecular Formula

C25H29ClF6N2O3

Molecular Weight

555.0 g/mol

InChI

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1

InChI Key

GZQWMYVDLCUBQX-WVZIYJGPSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SCH619734 SCH-619734; SCH 619734; Rolapitant HCl; Rolapitant hydrochloride, Rolapitant, brand name: Varubi.

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.